molecular formula C8H8FNO2 B126328 Ethyl 5-fluoropyridine-2-carboxylate CAS No. 148541-70-2

Ethyl 5-fluoropyridine-2-carboxylate

Cat. No. B126328
M. Wt: 169.15 g/mol
InChI Key: AHMGOYHQXHQSQE-UHFFFAOYSA-N
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Patent
US07074809B2

Procedure details

To 5-fluoro-pyridine-2-carboxylic acid ethyl ester (94 mg, 0.556 mmol) in dichloromethane (4.0 mL), 1 M DIBAL in toluene (1.23 mL, 1.23 mmol) was added at room temperature and the mixture was stirred for 30 min. The reaction mixture was quenched with 2 M sodium carbonate and extracted with dichloromethane. The dichloromethane was dried and concentrated to give 39 mg (54.7%) of crude 5-fluoro-pyridine-2-carbaldehyde which could be used for the next step reaction without further purification. GC-MS (M+): 125
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][N:7]=1)=O)C.C1(C)C=CC=CC=1>ClCCl.CC(C[AlH]CC(C)C)C>[F:12][C:9]1[CH:10]=[CH:11][C:6]([CH:4]=[O:3])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC=C(C=C1)F
Name
Quantity
1.23 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 2 M sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=CC(=NC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg
YIELD: PERCENTYIELD 54.7%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.